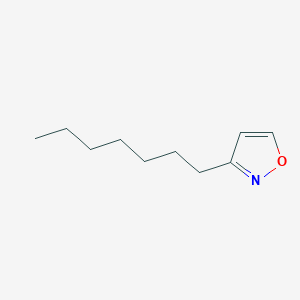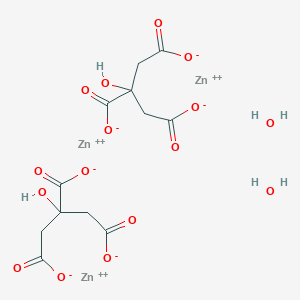
2,4-Dihydroxy-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-N-(2-methoxyphenyl)benzamide, also known as 2,4-DHBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2,4-Dihydroxy-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and antimicrobial properties. In agriculture, it has been used as a plant growth regulator and herbicide. In environmental science, it has been used as a chelating agent for heavy metal ions.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-N-(2-methoxyphenyl)benzamide varies depending on the application. In medicine, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. In agriculture, it acts as a plant growth regulator by disrupting the synthesis of plant hormones. In environmental science, it chelates heavy metal ions, preventing their harmful effects on the environment.
Biochemical and Physiological Effects
2,4-Dihydroxy-N-(2-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and inhibit cancer cell growth. In agriculture, it can promote plant growth and increase crop yield. In environmental science, it can reduce the toxicity of heavy metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Dihydroxy-N-(2-methoxyphenyl)benzamide in lab experiments include its low cost, availability, and versatility. However, its potential toxicity and variability in purity can be limitations.
Orientations Futures
There are several future directions for the study of 2,4-Dihydroxy-N-(2-methoxyphenyl)benzamide. In medicine, further research is needed to determine its efficacy and safety as a potential treatment for various diseases. In agriculture, its potential as a natural herbicide and plant growth regulator needs to be explored further. In environmental science, its potential as a chelating agent for heavy metal ions needs to be studied in more detail.
Conclusion
2,4-Dihydroxy-N-(2-methoxyphenyl)benzamide is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in different fields.
Méthodes De Synthèse
2,4-Dihydroxy-N-(2-methoxyphenyl)benzamide can be synthesized using various methods, including the reaction of 2-methoxyaniline with 2,4-dihydroxybenzoyl chloride in the presence of a base or through the oxidation of 2,4-dihydroxy-N-(2-methoxyphenyl)benzamide using hydrogen peroxide. The yield and purity of the compound depend on the reaction conditions used.
Propriétés
Numéro CAS |
129205-19-2 |
|---|---|
Nom du produit |
2,4-Dihydroxy-N-(2-methoxyphenyl)benzamide |
Formule moléculaire |
C14H13NO4 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
2,4-dihydroxy-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H13NO4/c1-19-13-5-3-2-4-11(13)15-14(18)10-7-6-9(16)8-12(10)17/h2-8,16-17H,1H3,(H,15,18) |
Clé InChI |
UITHTODMDGCMNZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)O)O |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)O)O |
Autres numéros CAS |
129205-19-2 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
2,4-dihydroxy-N-(2-methoxyphenyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















